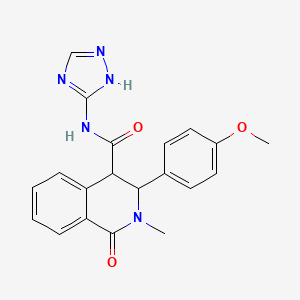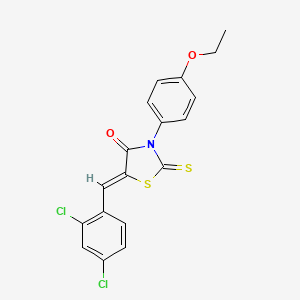
3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide is an organic compound that belongs to the class of amides It features a chlorophenyl group, a pyrrole ring, and a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzene, undergoes a Friedel-Crafts acylation to introduce the butanamide group.
Introduction of the Pyrrole Ring: The intermediate is then subjected to a reaction with pyrrole under acidic or basic conditions to form the pyrrole ring.
N-Alkylation: The final step involves the alkylation of the nitrogen atom in the pyrrole ring with isopropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butanamide backbone, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction could produce secondary amines.
科学研究应用
Chemistry
In chemistry, 3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit biological activity that could be harnessed for therapeutic purposes.
Medicine
Medicinal chemistry applications include the development of new drugs. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, such compounds may be used in the development of new materials, such as polymers or coatings, due to their chemical stability and functional group versatility.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
相似化合物的比较
Similar Compounds
3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide: This compound is unique due to its specific combination of functional groups.
4-chlorophenyl derivatives: Compounds with similar chlorophenyl groups may exhibit comparable chemical reactivity.
Pyrrole-containing amides: These compounds share the pyrrole ring and amide backbone, making them structurally similar.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties.
属性
分子式 |
C17H21ClN2O |
|---|---|
分子量 |
304.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-N-propan-2-yl-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C17H21ClN2O/c1-13(2)19-17(21)11-15(12-20-9-3-4-10-20)14-5-7-16(18)8-6-14/h3-10,13,15H,11-12H2,1-2H3,(H,19,21) |
InChI 键 |
YKRPOSXNLZOTFL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)CC(CN1C=CC=C1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B12170544.png)

![N-(2-hydroxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12170548.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide](/img/structure/B12170561.png)
![4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B12170565.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B12170578.png)

![2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]-](/img/structure/B12170582.png)
![3-methyl-6-(propan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12170594.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B12170606.png)

![N-(3-chlorophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12170611.png)
